![molecular formula C14H12ClNO3 B186394 2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid CAS No. 56980-11-1](/img/structure/B186394.png)
2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to treat pain and inflammation. It was first synthesized in 1966 by Ciba-Geigy (now Novartis) and has since become one of the most commonly prescribed NSAIDs worldwide.
作用機序
The mechanism of action of 2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid involves the inhibition of COX enzymes, which leads to a decrease in the production of prostaglandins. Prostaglandins are lipid mediators that are involved in the regulation of inflammation, pain, and fever. By inhibiting the production of prostaglandins, this compound reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of ROS and cytokines, which play a role in the pathogenesis of inflammatory diseases. Diclofenac has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of leukocytes to sites of inflammation. Additionally, this compound has been shown to inhibit the production of collagenase, which is involved in the breakdown of extracellular matrix proteins.
実験室実験の利点と制限
Diclofenac has several advantages as a research tool. It is readily available and relatively inexpensive compared to other NSAIDs. It has also been extensively studied and its mechanism of action is well understood. However, there are also limitations to the use of 2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid in lab experiments. It has been shown to have off-target effects on other enzymes and receptors, which can complicate the interpretation of results. Additionally, its effects can vary depending on the experimental system used.
将来の方向性
There are several future directions for research on 2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid. One area of interest is the development of more selective COX inhibitors that have fewer off-target effects. Another area of interest is the development of this compound derivatives with improved pharmacokinetic properties, such as increased bioavailability or longer half-life. Additionally, there is interest in exploring the use of this compound in combination with other drugs for the treatment of inflammatory diseases. Finally, there is ongoing research into the mechanisms underlying the anti-inflammatory effects of this compound, which may lead to the development of new therapeutic targets.
合成法
The synthesis of 2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid involves the reaction of 2-chloroaniline with 5-methoxy-2-nitrobenzoic acid in the presence of a reducing agent such as iron powder or tin chloride. The resulting 2-[(2-chlorophenyl)amino]-5-nitrobenzoic acid is then reduced to 2-[(2-chlorophenyl)amino]-5-aminobenzoic acid using a reducing agent such as hydrogen gas or sodium dithionite. Finally, the amino group is acylated with methoxyacetyl chloride to yield this compound.
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to inhibit the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever. Diclofenac is also known to inhibit the production of reactive oxygen species (ROS) and cytokines, which play a role in the pathogenesis of inflammatory diseases.
特性
CAS番号 |
56980-11-1 |
|---|---|
分子式 |
C14H12ClNO3 |
分子量 |
277.7 g/mol |
IUPAC名 |
2-(2-chloroanilino)-5-methoxybenzoic acid |
InChI |
InChI=1S/C14H12ClNO3/c1-19-9-6-7-12(10(8-9)14(17)18)16-13-5-3-2-4-11(13)15/h2-8,16H,1H3,(H,17,18) |
InChIキー |
AREZHPKMIIHYHM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC2=CC=CC=C2Cl)C(=O)O |
正規SMILES |
COC1=CC(=C(C=C1)NC2=CC=CC=C2Cl)C(=O)O |
その他のCAS番号 |
56980-11-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



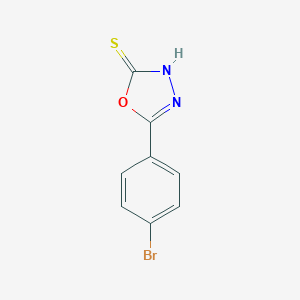
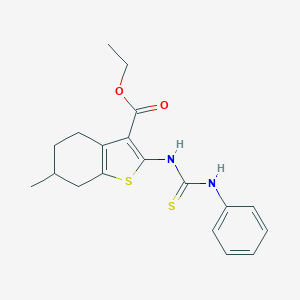
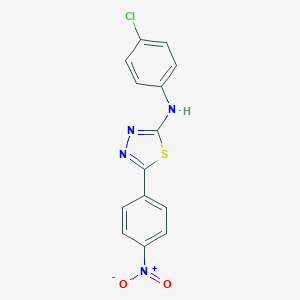
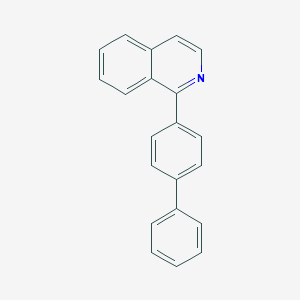
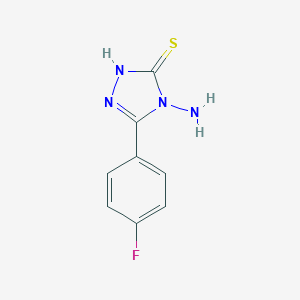
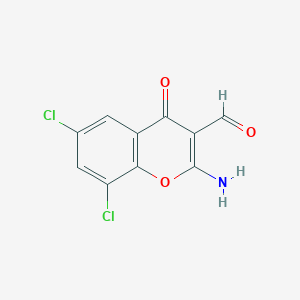
![7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B186320.png)
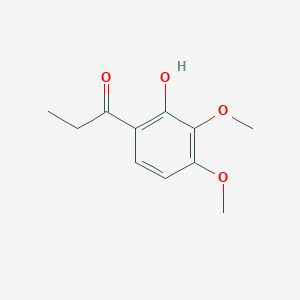

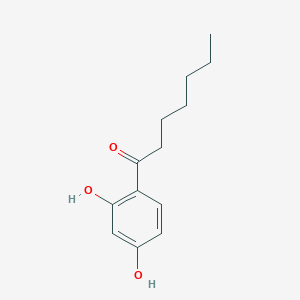



![11-Methyldibenzo[a,c]phenazine](/img/structure/B186336.png)